(R)-2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol
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Overview
Description
(2R)-2-amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reduction of 2-(2-bromo-4-methoxyphenyl)acetic acid using sodium tetrahydridoborate in tetrahydrofuran under an inert atmosphere and cooling conditions . This is followed by further reactions with boron trifluoride diethyl ether complex at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
(2R)-2-amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine and methoxy groups can participate in hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol: This compound is similar in structure but differs in the position of the amino group.
2-(2-bromo-4-methoxyphenyl)ethan-1-ol: Lacks the amino group but shares the bromine and methoxy substitutions.
Uniqueness
(2R)-2-amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol is unique due to the presence of both an amino group and a bromine atom on the phenyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H12BrNO2 |
---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-bromo-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 |
InChI Key |
FLNZYFPVMJBELK-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@H](CO)N)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CO)N)Br |
Origin of Product |
United States |
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